Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane
Beschreibung
NSC 179705 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its involvement in cancer research, particularly in the study of cancer-associated fibroblasts.
Eigenschaften
CAS-Nummer |
10466-89-4 |
|---|---|
Molekularformel |
C30H24Cl2Si2 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane |
InChI |
InChI=1S/C30H24Cl2Si2/c31-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)34(32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChI-Schlüssel |
MUXIVHAJZNDBKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemical Synthesis: This involves the use of organic synthesis techniques where starting materials undergo a series of chemical reactions to form the desired compound. Common methods include condensation reactions, cyclization, and functional group modifications.
Industrial Production: Large-scale production may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
NSC 179705 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.
Addition: This involves the addition of atoms or groups to a double or triple bond in the compound, often using reagents like hydrogen gas or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 179705 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is involved in the study of cancer-associated fibroblasts, which play a significant role in tumor biology and cancer progression
Medicine: Research on NSC 179705 contributes to understanding the molecular mechanisms of cancer and developing potential therapeutic strategies.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 179705 involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to affect the behavior of cancer-associated fibroblasts by modulating gene expression and chromatin accessibility . This modulation can lead to changes in tumor growth and progression, making it a valuable tool for studying cancer biology.
Vergleich Mit ähnlichen Verbindungen
Conclusion
NSC 179705 is a compound of significant interest in scientific research, particularly in the study of cancer biology. Its unique properties and mechanisms of action make it a valuable tool for understanding tumor biology and developing potential therapeutic strategies. The compound’s preparation methods, chemical reactions, and applications in various fields highlight its importance in advancing scientific knowledge and innovation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
